![molecular formula C18H28N6O2S B2435426 2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946211-18-3](/img/structure/B2435426.png)
2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a complex organic molecule with diverse applications in various scientific fields. Its structure consists of a pyrazolopyrimidine core, which is functionalized with an ethyl group, a methylthio substituent, and a morpholine ring. This unique arrangement of atoms and functional groups confers specific chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide involves multiple steps, typically starting with the preparation of the pyrazolopyrimidine core. This is often achieved through the condensation of appropriate starting materials, followed by functionalization steps to introduce the ethyl, methylthio, and morpholino substituents. Reaction conditions may include the use of various catalysts, solvents, and temperature controls to optimize yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow processes or batch reactors. Key factors for industrial synthesis include cost-effectiveness, reproducibility, and adherence to environmental and safety regulations. Optimized reaction conditions, such as specific temperatures, pressures, and the use of advanced catalytic systems, are essential to achieve high efficiency and product consistency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the methylthio group could be oxidized to a sulfone or sulfoxide.
Reduction: Reduction reactions might target the pyrazolopyrimidine core or other functional groups, potentially altering the compound's activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents, such as replacing the ethyl or methylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products
The major products of these reactions depend on the specific pathways and conditions. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide variety of functional groups, potentially leading to derivatives with different biological activities.
科学研究应用
Chemistry
In chemistry, 2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
The compound's potential biological activities make it a candidate for research in various biological assays. It may act as an inhibitor or activator of specific enzymes or receptors, providing insights into cellular processes and potential therapeutic targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a lead compound in drug development. Its structural features may confer activity against certain diseases or conditions, making it a valuable scaffold for the design of new pharmaceuticals.
Industry
Industrial applications may include the compound's use in the development of specialty chemicals, materials science, and agrochemicals. Its unique reactivity and functional groups allow for the creation of materials with specific properties or the development of new agricultural products.
作用机制
The mechanism of action of 2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pyrazolopyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions, which may involve binding to active sites or altering protein conformations.
相似化合物的比较
2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide can be compared to other pyrazolopyrimidine derivatives, such as:
N-(2-(4-Morpholinopyrimidin-2-yl)ethyl)-2-ethylbutanamide: : A similar structure but lacks the methylthio group, potentially altering its reactivity and biological activity.
N-(2-(6-(Methylthio)pyrazol-3-yl)ethyl)-2-ethylbutanamide: : Differs in the positioning of functional groups, which can affect its chemical properties and applications.
2-ethyl-N-(2-(6-(Methylthio)-4-pyridyl)ethyl)butanamide: : A comparison highlighting the effect of replacing the pyrazolopyrimidine core with a pyridyl ring.
The unique combination of the ethyl, methylthio, and morpholino groups in this compound provides distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications.
属性
IUPAC Name |
2-ethyl-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2S/c1-4-13(5-2)17(25)19-6-7-24-16-14(12-20-24)15(21-18(22-16)27-3)23-8-10-26-11-9-23/h12-13H,4-11H2,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBRNFOCBCLAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
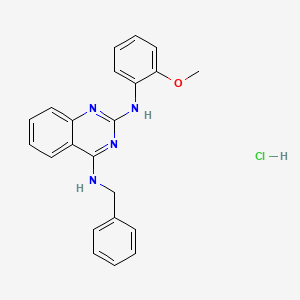
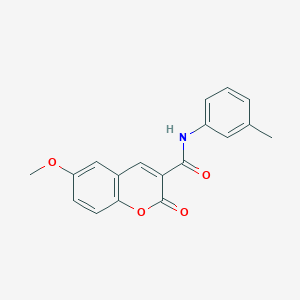

![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2435348.png)
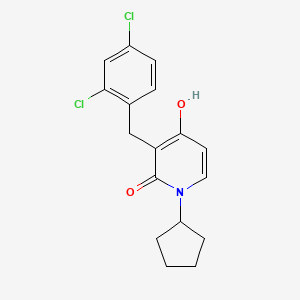
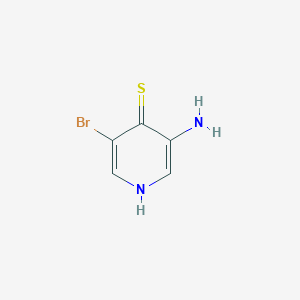
![7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435354.png)
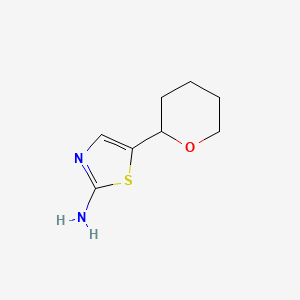
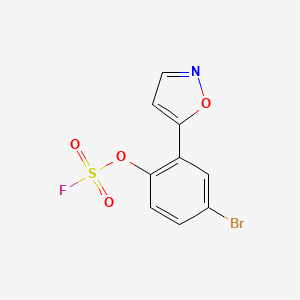
![1-(Diphenylmethyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2435357.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2435360.png)
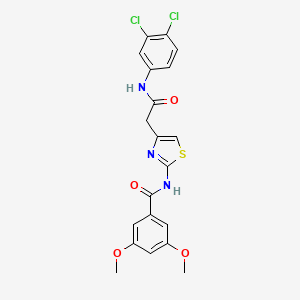
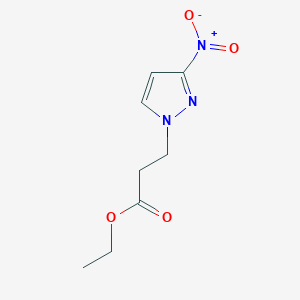
![1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one](/img/structure/B2435366.png)
